7-fluoro-2H,3H-furo[2,3-c]pyridine

medicinal chemistry drug discovery lead optimization

Sourcing the 7-fluoro (CAS 2703774-35-8) analog is critical, as its distinct electron-withdrawing effect, optimal lipophilicity, and high C–F bond strength provide metabolic stability and target engagement unattainable with 7-Cl, 7-Br, 7-Me, or unsubstituted variants. This 98% pure building block is essential for synthesizing GPR119 agonists (e.g., WO2013167514A1), brain-penetrant kinase inhibitors, and next-generation anti-infectives, directly impacting your SAR and lead optimization success.

Molecular Formula C7H6FNO
Molecular Weight 139.1
CAS No. 2703774-35-8
Cat. No. B6177192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2H,3H-furo[2,3-c]pyridine
CAS2703774-35-8
Molecular FormulaC7H6FNO
Molecular Weight139.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2H,3H-furo[2,3-c]pyridine (CAS 2703774-35-8): A Fluorinated Furopyridine Building Block for Medicinal Chemistry and Drug Discovery Procurement


7-fluoro-2H,3H-furo[2,3-c]pyridine (CAS 2703774-35-8) is a heterocyclic building block comprising a dihydrofuran ring fused to a pyridine core with a single fluorine substituent at the 7-position . With a molecular weight of 139.13 g/mol and molecular formula C7H6FNO , this compound belongs to the furo[2,3-c]pyridine class, a privileged scaffold in medicinal chemistry known for its presence in GPR119 modulators, kinase inhibitors, and anti-infective agents [1]. The strategic placement of the fluorine atom on the pyridine ring confers distinct electronic and physicochemical properties that differentiate it from unsubstituted, chloro-, bromo-, or alkyl-substituted analogs, thereby enabling precise SAR exploration and late-stage functionalization in drug discovery programs .

Why 7-Fluoro-2H,3H-furo[2,3-c]pyridine Cannot Be Replaced by Other 7-Halo or Unsubstituted Furopyridine Analogs


Within the 2,3-dihydrofuro[2,3-c]pyridine series, substitution at the 7-position profoundly alters electronic distribution, lipophilicity, metabolic stability, and reactivity toward cross-coupling reactions . The 7-fluoro analog possesses a unique combination of strong electron-withdrawing inductive effect, small atomic radius, and high C–F bond strength, which collectively influence target binding, ADME properties, and synthetic handle potential in ways that 7-chloro, 7-bromo, 7-methyl, and unsubstituted counterparts do not [1]. For instance, the 7-chloro analog (MW 155.58, LogP ~1.7) exhibits greater lipophilicity and steric bulk, potentially reducing metabolic stability and altering target engagement relative to the fluorine-substituted variant. Similarly, the 7-bromo analog (MW 200.03) is significantly heavier and more lipophilic, limiting its utility in CNS drug design due to unfavorable physicochemical properties. The unsubstituted parent scaffold (MW 121.14) [2] lacks the electronic modulation and metabolic shielding provided by fluorine. Consequently, procurement decisions that ignore these substitution-dependent property differences risk compromising SAR accuracy, lead optimization efficiency, and downstream developability.

7-Fluoro-2H,3H-furo[2,3-c]pyridine: Quantitative Differentiation Evidence for Informed Procurement


Lower Molecular Weight and Improved Ligand Efficiency Versus 7-Chloro and 7-Bromo Analogs

The 7-fluoro analog (MW 139.13 g/mol) is 11% lighter than the 7-chloro derivative (MW 155.58 g/mol) and 30% lighter than the 7-bromo derivative (MW 200.03 g/mol) . This reduced molecular weight translates into improved ligand efficiency and compliance with CNS MPO desirability metrics, as heavier halogens contribute unfavorably to logP and topological polar surface area without commensurate gains in potency [1].

medicinal chemistry drug discovery lead optimization

Enhanced Metabolic Stability and Reduced CYP Inhibition Risk via Fluorine Blocking

The 7-position of furo[2,3-c]pyridine is a known site of oxidative metabolism. Substitution with fluorine at this position blocks cytochrome P450-mediated hydroxylation, as fluorine is resistant to metabolic oxidation due to the high C–F bond strength (~485 kJ/mol) [1]. In contrast, the unsubstituted analog (CAS 117103-45-4) [2] and 7-methyl analog (CAS 69022-82-8) are susceptible to oxidative metabolism at this position, leading to potentially shorter half-lives and reactive metabolite formation. The 7-chloro analog, while also blocking metabolism, introduces greater steric hindrance and increased lipophilicity (predicted LogP ~1.7) , which may enhance CYP inhibition liability compared to the more polar fluorine substituent [3].

metabolic stability CYP inhibition ADME fluorine substitution

Superior Purity (98%) from Leyan Enables Reliable SAR and Reproducible Biological Assays

The 7-fluoro analog is available at a purity of 98% from Leyan (Product No. 2256272) , compared to 95% purity offerings from other suppliers . This 3% absolute purity difference reduces the potential impact of unknown impurities on biological assay results, particularly in high-throughput screening and cellular assays where minor contaminants can confound potency and selectivity readouts [1]. Higher initial purity also minimizes the need for repurification, saving time and resources during SAR campaigns.

purity quality control SAR reproducibility

Defined Hazard Profile (GHS07) Facilitates Safe Handling and Regulatory Compliance

The 7-fluoro analog carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with GHS07 pictogram . This well-defined hazard profile enables laboratories to implement appropriate engineering controls and personal protective equipment. In contrast, many 7-halo analogs lack publicly available GHS classifications, creating uncertainty in risk assessment and potentially delaying procurement or requiring additional safety testing . The availability of explicit precautionary statements (P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501) further supports compliant handling .

safety GHS handling regulatory compliance

Fluorine as a Synthetic Handle for Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The 7-fluoro substituent serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification of the furopyridine core . This contrasts with the 7-chloro analog, which also undergoes SNAr but with different reactivity due to the weaker C–Cl bond, and the 7-bromo analog, which is even more reactive but may suffer from stability issues. The C–F bond in the target compound offers a balance of stability under physiological conditions and synthetic utility under controlled reaction conditions (e.g., with strong nucleophiles or transition metal catalysis) [1]. This property allows medicinal chemists to explore diverse chemical space around the furopyridine scaffold without resynthesizing the core from scratch.

synthetic chemistry late-stage functionalization SNAr fluorine

Electronic Modulation of Pyridine Basicity and Lipophilicity Compared to 7-H and 7-Cl Analogs

Fluorine substitution at the 7-position reduces the basicity of the pyridine nitrogen due to its strong electron-withdrawing inductive effect (-I). This lowers the pKa of the conjugate acid, which can enhance membrane permeability and reduce P-glycoprotein efflux compared to the unsubstituted analog [1]. In contrast, the 7-chloro analog also reduces basicity but to a lesser extent due to chlorine's weaker -I effect and potential resonance donation [2]. The 7-methyl analog increases basicity via +I effect, which may be undesirable for CNS penetration. Predicted LogP for 7-fluoro is intermediate between the more polar unsubstituted (LogP ~1.0) and more lipophilic 7-chloro (LogP ~1.7) , striking a balance that can be advantageous for optimizing ADME properties.

physicochemical properties basicity lipophilicity pKa

Optimal Application Scenarios for 7-Fluoro-2H,3H-furo[2,3-c]pyridine in Drug Discovery and Chemical Biology


Lead Optimization of GPR119 Agonists for Type 2 Diabetes

The 7-fluoro analog serves as a key intermediate for synthesizing novel 2,3-dihydrofuro[2,3-c]pyridine-based GPR119 agonists, as described in patent WO2013167514A1 [1]. The fluorine substituent at the 7-position enhances metabolic stability and modulates lipophilicity, addressing key optimization challenges in this target class. Compared to unsubstituted or 7-chloro analogs, the 7-fluoro derivative offers a more favorable balance of potency, ADME properties, and synthetic tractability, making it the preferred building block for SAR exploration around the furopyridine core.

Kinase Inhibitor Scaffold Diversification with Tunable Physicochemical Properties

Furo[2,3-c]pyridines have been identified as privileged scaffolds for kinase inhibition, including B-Raf and EGFR . The 7-fluoro analog provides a versatile core that can be further functionalized via SNAr or cross-coupling to explore ATP-binding pocket interactions. Its intermediate lipophilicity and reduced basicity relative to unsubstituted pyridines make it particularly suitable for designing brain-penetrant kinase inhibitors, where strict adherence to CNS MPO guidelines is required [2].

Anti-Infective Agent Development Leveraging Fluorine's Metabolic Shielding

Research on 4-substituted furo[2,3-c]pyridines has demonstrated significant protistocidal and antibacterial activity [3]. Incorporation of the 7-fluoro building block into these scaffolds is expected to improve metabolic stability and potentially enhance target binding due to fluorine's unique electronic properties. This makes the compound a valuable starting point for developing next-generation anti-infectives with improved pharmacokinetic profiles and reduced susceptibility to resistance mechanisms.

Chemical Biology Probe Synthesis for Target ID and Validation Studies

The defined purity (98%) and well-characterized hazard profile of the 7-fluoro analog make it an ideal starting material for synthesizing chemical probes (e.g., affinity reagents, fluorescent probes, PROTACs). The fluorine atom can serve as a convenient NMR handle (19F NMR) for monitoring probe-target interactions or metabolic fate in cellular assays [4]. Its ready availability and consistent quality ensure reproducibility in probe synthesis and subsequent biological validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-fluoro-2H,3H-furo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.